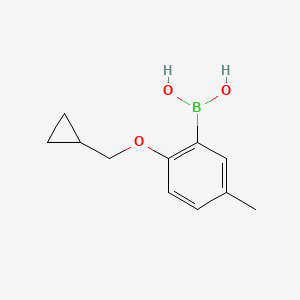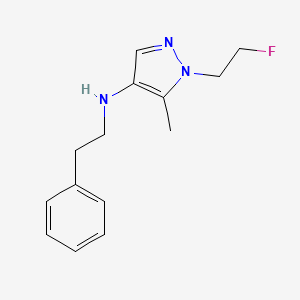
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is an organic compound that features a boron atom within a dioxaborolane ring structure. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile typically involves the reaction of acetonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the carbon-boron bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes that ensure high efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can significantly enhance the production rate and purity of the final product.
化学反应分析
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double or triple bond.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, pinacolborane, and aryl iodides. The reactions are often catalyzed by transition metals such as palladium or copper and may require specific conditions such as inert atmospheres and controlled temperatures .
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates in the synthesis of more complex molecules. These products are valuable in the development of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial intermediates in various chemical reactions, enabling the synthesis of complex organic molecules. The boron atom within the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through interactions with nucleophiles .
相似化合物的比较
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of acetonitrile.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a fluorine substituent.
2-Nitro-5-pyridineboronic acid pinacol ester: Features a nitro group and a pyridine ring.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is unique due to its acetonitrile group, which imparts distinct reactivity and properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the acetonitrile functionality is required.
属性
分子式 |
C8H14BNO2 |
|---|---|
分子量 |
167.02 g/mol |
IUPAC 名称 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H14BNO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5H2,1-4H3 |
InChI 键 |
GBHHQAJLOLCEFN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
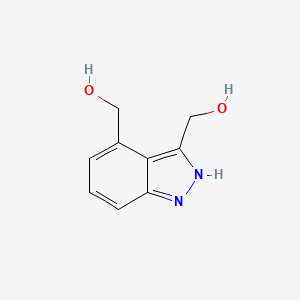
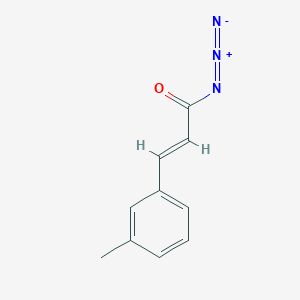
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)

![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)
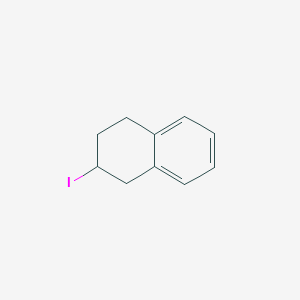

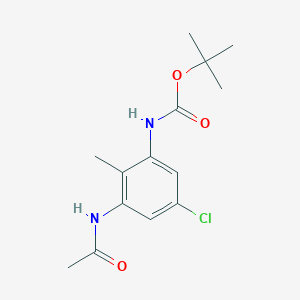
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
